2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 339277-19-9
VCID: VC4579343
InChI: InChI=1S/C29H32N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3
SMILES: CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C29H32N2S
Molecular Weight: 440.65

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole

CAS No.: 339277-19-9

Cat. No.: VC4579343

Molecular Formula: C29H32N2S

Molecular Weight: 440.65

* For research use only. Not for human or veterinary use.

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole - 339277-19-9

Specification

CAS No. 339277-19-9
Molecular Formula C29H32N2S
Molecular Weight 440.65
IUPAC Name 2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole
Standard InChI InChI=1S/C29H32N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3
Standard InChI Key IOSATAMHRDAYJX-UHFFFAOYSA-N
SMILES CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole is a complex organic compound featuring an imidazole ring, a propyl group, and a tert-butyl benzyl sulfanyl moiety. This compound is of interest in various scientific fields due to its unique combination of functional groups.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

Formation of the Imidazole Ring

The imidazole ring can be formed through the condensation reaction involving glyoxal or similar precursors with ammonia or other nitrogen sources.

Substituents such as the propynl (or proply in this case), phenylic groups can be introduced via various coupling reactions like Sonogashira for alkynes or direct alkylation methods for alkane chains.

Attachment of the Sulfanyl Group

This involves nucleophilic substitution reactions where a thiolate reacts with an appropriate halide precursor to form the desired sulfanyl linkage.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

Oxidation

The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction

Under specific conditions, reduction may lead to dihydroimidazoles.

Substitution Reactions

Propynl (or proply) groups may participate in nucleophilic substitutions forming various derivatives.

Common Reagents and Conditions

Reaction TypeReagents/Conditions
OxidationHydrogen peroxide
-- -
-- -
-- -

Major Products Formed

Oxidation yields sulfoxides/sulfones; reduction gives dihydroimidazoles; substitution leads to diverse derivatives based on reactants used.

Scientific Research Applications

This compound has applications across chemistry, biology, medicine:

  • Chemistry: Used as building blocks for more complex molecules.

  • Biology: Investigated for enzyme inhibition/modulation potential.

  • Medicine: Explored for therapeutic properties including anti-inflammatory effects.

Its unique structure allows interaction with specific biological targets influencing activity pathways relevant to these fields.

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